(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide is an organic compound characterized by the presence of a methoxy group, a nitro group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the Knoevenagel condensation reaction between an aromatic aldehyde and a thiophene derivative. The reaction is carried out in the presence of a base, such as piperidine, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-[(2-methoxy-5-nitrophenyl)methylene]hydrazide
- Benzoic acid, 4-methoxy-, [(2-nitrophenyl)methylene]hydrazide
- Benzoic acid, acetyl [(2-nitrophenyl)methylene]hydrazide
Uniqueness
(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
(E)-N-(2-methoxy-5-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-20-13-6-4-10(16(18)19)9-12(13)15-14(17)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,15,17)/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCPCLHYUTUWQI-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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